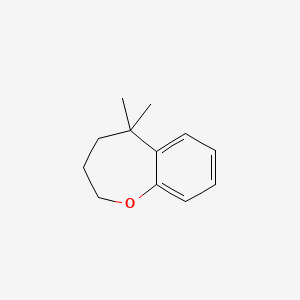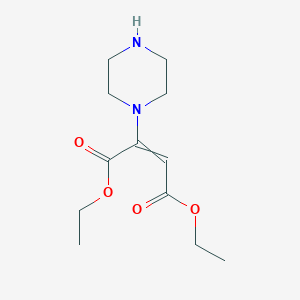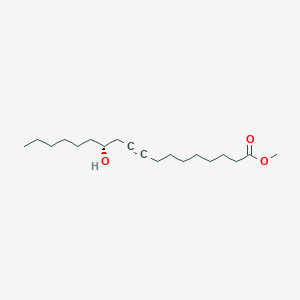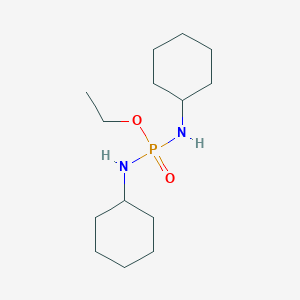
5,5-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepine is an organic compound with the molecular formula C12H16O It belongs to the class of benzoxepines, which are heterocyclic compounds containing a benzene ring fused to an oxepine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepine can be achieved through several methods. One common approach involves the cyclization of substituted isoindole derivatives. For instance, the cyclization of ortho-hydroxyacetophenone with N-benzylpiperidone under acidic conditions can yield the desired benzoxepine scaffold . Another method includes the esterification of biologically active salicylanilides with N-protected amino acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been explored to enhance reaction rates and improve efficiency .
化学反应分析
Types of Reactions
5,5-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under controlled conditions.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxepine oxides, while substitution reactions can introduce halogen, alkyl, or aryl groups into the benzoxepine ring .
科学研究应用
5,5-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepine has several applications in scientific research:
作用机制
The mechanism of action of 5,5-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepine involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is mediated through the modulation of key signaling pathways involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
2,3,4,5-Tetrahydro-1-benzoxepine: Lacks the dimethyl substitution at the 5-position.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A structurally similar compound with different functional groups and properties
Uniqueness
5,5-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups at the 5-position enhances its stability and reactivity compared to its unsubstituted counterparts .
属性
CAS 编号 |
60326-61-6 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC 名称 |
5,5-dimethyl-3,4-dihydro-2H-1-benzoxepine |
InChI |
InChI=1S/C12H16O/c1-12(2)8-5-9-13-11-7-4-3-6-10(11)12/h3-4,6-7H,5,8-9H2,1-2H3 |
InChI 键 |
HBWFATVIUBLIDD-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCOC2=CC=CC=C21)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane](/img/structure/B14614161.png)

![Trimethyl{[9-(trimethylsilyl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14614175.png)
![Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl-](/img/structure/B14614181.png)
![5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine](/img/structure/B14614186.png)






![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)

